1-Tritylpiperazine
Overview
Description
1-Tritylpiperazine is an organic compound with the chemical formula C23H24N2. It belongs to the family of piperazine derivatives and is characterized by the presence of a trityl group attached to the nitrogen atom of the piperazine ring. This compound is widely used in scientific research due to its unique set of physical and chemical properties.
Preparation Methods
1-Tritylpiperazine can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with trityl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Tritylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the trityl group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction results in secondary amines.
Scientific Research Applications
1-Tritylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Tritylpiperazine involves its interaction with specific molecular targets and pathways. It primarily acts by binding to receptors or enzymes, thereby modulating their activity. The trityl group enhances the compound’s binding affinity and selectivity towards these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-Tritylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Unlike this compound, 1-Benzylpiperazine has a benzyl group attached to the nitrogen atom. It is known for its stimulant properties and is used in recreational drugs.
1-Tosylpiperazine: This compound has a tosyl group instead of a trityl group. It is used as a protecting group in organic synthesis.
1-Methylpiperazine: With a methyl group attached to the nitrogen atom, this compound is used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its trityl group, which imparts distinct physical and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-tritylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21,22-14-8-3-9-15-22)25-18-16-24-17-19-25/h1-15,24H,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQWLMVJAIYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467058 | |
Record name | N-tritylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32422-96-1 | |
Record name | 1-(Triphenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32422-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tritylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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